PDE4 Inhibitory Potency: Class‑Level Advantage over Rolipram
In the patent series from which the 4‑(substituted‑phenyl)‑2‑pyrrolidinone scaffold originates, exemplified compounds demonstrate PDE4 IC₅₀ values substantially lower than the prototypical PDE4 inhibitor rolipram. Rolipram exhibits an IC₅₀ of approximately 1 µM against human recombinant PDE4 (mixed isoforms) . The patent discloses that representative 4‑(substituted‑phenyl)‑2‑pyrrolidinone compounds achieve PDE4 inhibition with IC₅₀ values in the sub‑micromolar to low nanomolar range, representing a >10‑fold improvement over rolipram under comparable assay conditions (1 µM cAMP substrate, recombinant PDE4) [1]. While the exact IC₅₀ for CAS 954627‑42‑0 has not been publicly disclosed, its structural conformity to the patented general formula places it within a chemotype for which improved PDE4 inhibition relative to rolipram has been explicitly claimed [1].
| Evidence Dimension | PDE4 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not publicly disclosed; compound conforms to general formula of patent series with claimed sub‑micromolar to low nanomolar PDE4 IC₅₀ |
| Comparator Or Baseline | Rolipram: IC₅₀ ≈ 1 µM (human recombinant PDE4, 1 µM cAMP substrate) |
| Quantified Difference | Class‑level claim: >10‑fold improvement in PDE4 IC₅₀ over rolipram for representative patented compounds [1] |
| Conditions | Human recombinant PDE4 enzyme assay; 1 µM cAMP substrate; compound concentrations up to 10 µM (as described in patent examples) [1] |
Why This Matters
For laboratories screening PDE4 inhibitors, a compound from a chemotype with documented >10‑fold potency advantage over rolipram reduces the risk of selecting an under‑powered tool compound and increases the likelihood of observing robust cAMP modulation at lower test concentrations.
- [1] Tehim, A.; Hopper, A.; Liu, R.; Kuester, E.; Dunn, R.F.; Renau, T.E. Phosphodiesterase 4 Inhibitors. U.S. Patent 7,696,198 B2, April 13, 2010. View Source
